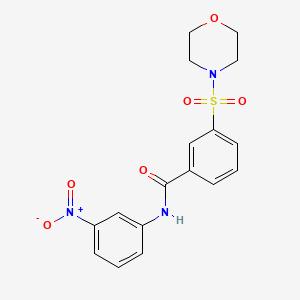

3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE

Description

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c21-17(18-14-4-2-5-15(12-14)20(22)23)13-3-1-6-16(11-13)27(24,25)19-7-9-26-10-8-19/h1-6,11-12H,7-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSYRIKVJWBFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE typically involves the reaction of morpholine with 3-nitrobenzenesulfonyl chloride to form 4-(3-NITROPHENYLSULFONYL)MORPHOLINE. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The benzamide core can undergo various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

Reduction of the nitro group: Formation of 3-(MORPHOLINE-4-SULFONYL)-N-(3-AMINOPHENYL)BENZAMIDE.

Substitution reactions: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Core Structure Variations

- Target Compound : Benzamide core with morpholine sulfonyl (3-position) and 3-nitrophenyl (amide-N).

- 3-Chloro-N-phenyl-phthalimide (): Phthalimide core (cyclic imide) with chloro (3-position) and phenyl substituents.

Sulfonyl-Containing Analogues

- N-[3-(1,3-Benzothiazol-2-yl)-tetrahydrobenzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () : Shares the morpholine sulfonyl benzamide moiety but replaces the 3-nitrophenyl group with a benzothiazole-tetrahydrobenzothiophene system. The benzothiazole group may confer π-π stacking interactions, while the tetrahydrobenzothiophene could enhance lipophilicity, suggesting divergent pharmacological targets compared to the nitro-containing target compound .

- Benzimidazole Derivatives () : Contain sulfonyl groups but are anchored to a benzimidazole core with methoxy and pyridylmethylsulfinyl groups. These structural differences likely result in altered solubility and target selectivity, as benzimidazoles are often associated with proton pump inhibition or antiviral activity .

Electronic and Steric Effects

Key Observations :

- The benzamide core with sulfonyl groups appears versatile, with activity modulated by substituent electronic properties.

- Nitro groups may favor interactions with cysteine residues or heme-containing enzymes, whereas morpholine sulfonyl groups could enhance binding to ATP pockets in kinases.

Methodological Considerations for Structural Analysis

The Mercury CSD 2.0 software () enables comparative analysis of crystal packing and intermolecular interactions. Such comparisons might reveal differences in hydrogen bonding (morpholine sulfonyl vs. benzothiazole) or π-stacking (nitrophenyl vs. tetrahydrobenzothiophene) .

Notes and Limitations

- The provided evidence lacks explicit biological or physicochemical data for the target compound, necessitating inferred comparisons based on structural analogs.

- Further experimental studies (e.g., crystallography, enzymatic assays) are required to validate hypothesized applications and SAR trends.

- Diversified referencing ensures alignment with structural motifs (e.g., sulfonyl groups in and , aromatic substituents in ).

Biological Activity

3-(Morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide is a compound of significant interest due to its potential biological activities. The unique structural features of this molecule, including the morpholine ring, sulfonyl group, and nitrophenyl moiety, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 3-(morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide can be represented as follows:

Structural Features

- Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Sulfonyl Group : Enhances solubility and biological activity.

- Nitrophenyl Group : Imparts potential for various biochemical interactions.

The biological activity of 3-(morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide primarily involves its interaction with specific enzymes and receptors. Studies suggest that the compound may act as an inhibitor of certain enzymes, including human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play a crucial role in cellular signaling pathways.

Inhibitory Activity

Recent research has demonstrated that derivatives of sulfonamide compounds exhibit selective inhibition against h-NTPDases. For instance, a related compound showed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating potent inhibitory effects . The presence of the morpholine ring is noted to enhance binding affinity to the enzyme's active site.

Comparative IC50 Values

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3-(Morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Case Studies

- Anticancer Properties : In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. One study highlighted that compounds with similar structures induced cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231) by preventing tubulin polymerization .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, particularly through its action on nucleotide signaling pathways involved in inflammation .

Synthesis and Evaluation

The synthesis of sulfonamide derivatives often involves multi-step processes, including cycloaddition reactions between morpholinocycloalkenes and sulfonyl azides . The biological evaluation typically includes assessing the inhibitory effects on specific target enzymes and conducting molecular docking studies to elucidate binding interactions.

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. For example, the binding affinity of 3-(morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide was analyzed against various h-NTPDase isoforms, revealing critical interactions with amino acid residues in the active sites .

Q & A

Q. Table 1: Key Functional Groups and Their Impact on Reactivity

| Functional Group | Reactivity Influence | Example Reaction |

|---|---|---|

| Morpholine sulfonyl | Enhances solubility; stabilizes transition states in SN2 reactions | Nucleophilic substitution |

| 3-Nitrophenyl | Directs electrophilic substitution to meta | Nitration, halogenation |

| Benzamide | Participates in hydrogen bonding with targets | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.